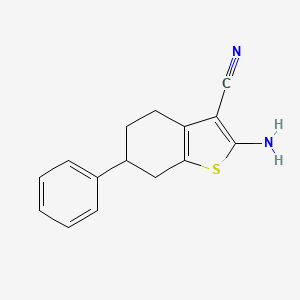

2-Amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Vue d'ensemble

Description

The compound of interest, 2-Amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, is a derivative of benzothiophene, which is a sulfur-containing heterocyclic compound. This class of compounds has been extensively studied due to their potential pharmacological activities and their use as building blocks for more complex chemical structures.

Synthesis Analysis

The synthesis of related benzothiophene derivatives has been reported in several studies. For instance, a group of N-substituted 2-aminoacylamino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitriles was prepared from the parent compound 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophen-3-carbonitrile, which underwent cyclisation reactions to yield new heterocyclic ring systems . Additionally, novel thiophene derivatives were synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide and 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile using different organic reagents .

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives has been characterized using various spectroscopic techniques. For example, the structure of 6-amino-4-(benzo[b]thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile was elucidated based on elemental analyses, IR, 1H NMR, and mass spectra . Similarly, the crystal structure of 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile was determined using X-ray diffraction, revealing the conformation of the fused rings and the planarity of certain atoms within the structure .

Chemical Reactions Analysis

The reactivity of benzothiophene derivatives has been explored through various chemical reactions. For instance, the synthetic potential of 6-amino-4-(benzo[b]thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile was investigated, leading to the formation of thieno[2,3-b]pyridine derivatives and pyrazolo[3,4-b]pyridine derivatives upon reaction with different reagents . The aminomethylation of 6-amino-2-(dicyanomethylene)-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile morpholinium salt was also studied, resulting in various zwitterionic aminomethylation products .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiophene derivatives are closely related to their molecular structure. The crystal structures and Hirshfeld surface analyses of related compounds have been performed to understand the intermolecular interactions and the influence of substituents on the properties of these molecules . The pharmacological activities of these compounds, such as antiarrhythmic, serotonin antagonist, and antianxiety activities, have been evaluated, demonstrating their high activity compared to standard drugs .

Applications De Recherche Scientifique

Application in Organic Chemistry

- Field : Organic Chemistry

- Application Summary : This compound is used in the synthesis of selenium-containing heterocycles . It reacts with ethylenediamine in the presence of a catalytic amount of carbon disulfide to afford 2-amino-3-(4,5-dihydro-1H-imidazol-2-yl)-4,5,6,7-tetrahydro-1-benzoselenophene .

- Method of Application : The reaction of 2-amino-4,5,6,7-tetrahydro-1-benzoselenophene-3-carbonitrile with ethylenediamine is carried out in the presence of a catalytic amount of carbon disulfide .

- Results : The reaction leads to the formation of tetracyclic imidazobenzoselenophenopyrimidine derivatives .

Application in Cancer Research

- Field : Cancer Research

- Application Summary : Derivatives of this compound have been synthesized for biological evaluation as PDK1 and LDHA inhibitors as well as antibacterial, antioxidant, and cytotoxic agents on LoVo and HCT-116 cells of colorectal cancer (CRC) .

- Method of Application : The compound is used in the synthesis of 4,5,6,7-tetrahydrobenzo[b]-thiophene derivatives and their nanoparticles .

- Results : Compound 1b, a derivative, showed significant activity as a PDK1 and LDHA inhibitor . Additionally, nanoparticles 12a and carbamate derivative 3b exhibited significant cytotoxic activities .

Antimicrobial and Antifungal Activity

- Field : Microbiology

- Application Summary : Some newly synthesized compounds of 2-amino-4,5,6,7-tetrahydrobenzo-1-selenophene-3-carbonitrile were tested for antimicrobial and antifungal activity .

- Method of Application : The compound is used in the synthesis of fused benzoseleno-phenopyrimidine systems .

- Results : The newly synthesized compounds showed inhibitory effects against certain organisms .

Inhibitor of PDK1 and LDHA Enzymes

- Field : Biochemistry

- Application Summary : The compound is used in the synthesis of derivatives that act as inhibitors of PDK1 and LDHA enzymes . These enzymes are associated with reprogrammed glucose metabolism in proliferating tumor cells .

- Method of Application : The compound is used in the synthesis of 4,5,6,7-tetrahydrobenzo[b]-thiophene derivatives .

- Results : Compound 1b, a derivative, showed significant activity as a PDK1 and LDHA inhibitor .

Synthesis of Fused Benzoseleno-phenopyrimidine Systems

- Field : Organic Chemistry

- Application Summary : The compound is used in the synthesis of fused benzoseleno-phenopyrimidine systems .

- Method of Application : The compound reacts with formamide, carbon disulfide, and phenyl isothiocyanate .

- Results : The reaction leads to the formation of fused benzoseleno-phenopyrimidine systems .

Antioxidant Properties

- Field : Biochemistry

- Application Summary : The compound is used in the synthesis of derivatives that exhibit strong antioxidant properties .

- Method of Application : The compound is used in the synthesis of 4,5,6,7-tetrahydrobenzo[b]-thiophene derivatives .

- Results : Nanoparticles 12a and compound 1b exhibited the strongest antioxidant properties with IC50 values (μg/mL) of 80.0 and 110.0 μg/mL, respectively .

Propriétés

IUPAC Name |

2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S/c16-9-13-12-7-6-11(8-14(12)18-15(13)17)10-4-2-1-3-5-10/h1-5,11H,6-8,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQJVUOUXDIKOII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C3=CC=CC=C3)SC(=C2C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701162135 | |

| Record name | 2-Amino-4,5,6,7-tetrahydro-6-phenylbenzo[b]thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701162135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |

CAS RN |

37071-21-9 | |

| Record name | 2-Amino-4,5,6,7-tetrahydro-6-phenylbenzo[b]thiophene-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37071-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4,5,6,7-tetrahydro-6-phenylbenzo[b]thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701162135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1275772.png)

![Tris[(trifluoromethyl)sulfonyl]methane](/img/structure/B1275778.png)

![2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1275795.png)